molecular formula C37H43ClN2O12S2 B12709701 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) CAS No. 76860-22-5

2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate)

Cat. No.: B12709701
CAS No.: 76860-22-5
M. Wt: 807.3 g/mol
InChI Key: NLPFDKPIOQOYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(4-((4-Chlorophenyl)benzyl)piperazin-1-yl)ethoxy)ethyl 2-(3-benzoylphenyl)propionate, bis(sulphate) apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

76860-22-5

Molecular Formula

C37H43ClN2O12S2

Molecular Weight

807.3 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)propanoate;sulfuric acid

InChI

InChI=1S/C37H39ClN2O4.2H2O4S/c1-28(32-13-8-14-33(27-32)36(41)31-11-6-3-7-12-31)37(42)44-26-25-43-24-23-39-19-21-40(22-20-39)35(29-9-4-2-5-10-29)30-15-17-34(38)18-16-30;2*1-5(2,3)4/h2-18,27-28,35H,19-26H2,1H3;2*(H2,1,2,3,4)

InChI Key

NLPFDKPIOQOYGS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.